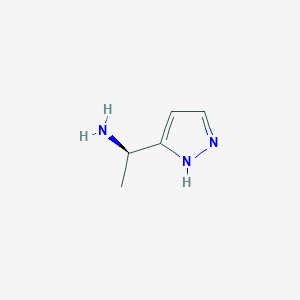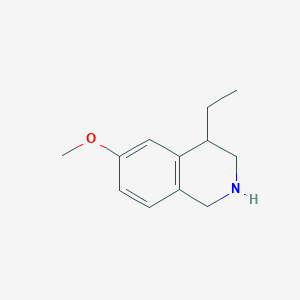![molecular formula C28H31NO2 B171434 1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one CAS No. 35133-39-2](/img/structure/B171434.png)
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one, commonly known as PMPPP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to methcathinone and cathinone. PMPPP is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, it has also been studied for its potential scientific research applications.
Mecanismo De Acción
PMPPP acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters by the presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the postsynaptic neurons, leading to the stimulant effects of PMPPP.
Efectos Bioquímicos Y Fisiológicos
PMPPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Additionally, PMPPP has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMPPP has several advantages as a research tool, including its high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been found to have potential therapeutic applications, which makes it a useful tool for studying the treatment of depression and attention deficit hyperactivity disorder. However, PMPPP also has several limitations as a research tool, including its potential for abuse and its lack of specificity for the dopamine transporter and the norepinephrine transporter.
Direcciones Futuras
There are several future directions for the study of PMPPP, including its use as a research tool for studying the mechanisms of action of the dopamine transporter and the norepinephrine transporter. Additionally, PMPPP could be studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder. Further research could also be conducted to study the potential side effects and long-term effects of PMPPP use.
Métodos De Síntesis
PMPPP can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing PMPPP is the Mannich reaction, which involves the reaction of piperidine, benzaldehyde, and 4-methoxyphenylacetone in the presence of a strong base and a solvent such as ethanol.
Aplicaciones Científicas De Investigación
PMPPP has been studied for its potential scientific research applications, including its use as a research tool for studying the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder.
Propiedades
Número CAS |
35133-39-2 |
|---|---|
Nombre del producto |
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one |
Fórmula molecular |
C28H31NO2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(29-18-16-24(17-19-29)20-23-8-4-2-5-9-23)28(30)26-12-14-27(15-13-26)31-21-25-10-6-3-7-11-25/h2-15,22,24H,16-21H2,1H3 |
Clave InChI |
JKJGWNLFPHYECD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Otros números CAS |
35133-39-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)



![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)



![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)